2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Description
2,4,6-Trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzene sulfonamide core linked to a pyridazine ring via an ethyloxy bridge. Its structural complexity arises from the combination of aromatic, heterocyclic, and sulfonamide moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-13-16(2)21(17(3)14-15)28(25,26)22-11-12-27-20-10-9-19(23-24-20)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNWPSSBIHAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,6-trimethylbenzene with sulfonyl chloride to form the sulfonamide group. This is followed by the introduction of the phenylpyridazinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials, including dyes, polymers, and advanced materials with tailored properties.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related sulfonamide derivatives, focusing on synthesis, substituent effects, physical properties, and spectral characteristics.
Structural Analogues and Substituent Effects
- Pyridazine vs.
- Ethyloxy Bridge : The ethyloxy linkage may improve solubility compared to direct aryl-sulfonamide bonds (e.g., compounds in ).
Physical and Spectral Properties
- Target Compound Inferences : The trimethylbenzene core likely causes upfield shifts for methyl groups (δ 2.1–2.5 ppm), while the pyridazine ring’s protons may appear downfield (δ 7.5–8.5 ppm). NH protons in the sulfonamide group would resonate near δ 10–11 ppm, similar to compounds in and .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C17H22N2O2S
- Molecular Weight : 318.44 g/mol
- IUPAC Name : 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzenesulfonamide
Structural Features
The compound features a sulfonamide group attached to a benzene ring that is substituted with trimethyl groups and a pyridazine moiety. This unique structure may contribute to its biological activity.
Antimicrobial Effects
Sulfonamides are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that certain sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exerting bactericidal effects .
Anti-inflammatory Properties
In addition to their antimicrobial effects, sulfonamides can possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity can be particularly beneficial in treating conditions characterized by excessive inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit specific enzymes involved in metabolic pathways.
- Interaction with Receptors : The presence of the phenylpyridazine group suggests potential interactions with various receptors, possibly influencing signaling pathways related to inflammation and infection.
Study on Antibacterial Activity
In a comparative study involving various sulfonamide derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
Clinical Implications
A case study reported the successful use of a sulfonamide derivative in treating bacterial infections resistant to conventional antibiotics. The compound's unique structure allowed it to bypass certain resistance mechanisms commonly found in pathogenic bacteria .
Research Findings
Recent research has focused on the optimization of sulfonamide compounds for enhanced efficacy and reduced side effects. The following table summarizes findings from several studies regarding the biological activity of similar compounds:
Q & A
Q. What are the optimal synthetic routes for 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Prepare the sulfonamide core via sulfonation of 2,4,6-trimethylbenzene using chlorosulfonic acid, followed by amination with ethylenediamine derivatives.
- Step 2: Introduce the pyridazinyl-oxy moiety via Mitsunobu or Williamson ether synthesis, using 6-phenylpyridazin-3-ol and a bromoethyl intermediate.
- Optimization: Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For instance, highlights the use of LiAlH4 for reduction and KMnO4 for oxidation in analogous sulfonamide syntheses . Monitor reaction progress via TLC or HPLC-MS.
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using - and -NMR, focusing on the methyl groups (δ 2.1–2.5 ppm) and sulfonamide protons (δ 7.5–8.0 ppm). emphasizes precise molecular weight (367.06036 g/mol) for mass spectrometry calibration .
- High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass (e.g., 367.06036) to distinguish isotopic patterns.
- Computational Tools: Use Gaussian or ORCA for DFT calculations to predict IR vibrational modes and compare with experimental data.
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with cyclooxygenase (COX) or other enzymatic targets?
Methodological Answer:
- Target Selection: Prioritize COX-2 or kinases due to the sulfonamide group’s known affinity for these enzymes (see for structural analogs targeting COX-2) .
- Software Setup: Use AutoDock Vina or Schrödinger Suite. Prepare the protein structure (PDB ID: 1PXX for COX-2) by removing water molecules and adding polar hydrogens.
- Validation: Compare docking scores with known inhibitors (e.g., SC-558 in ) . Perform molecular dynamics simulations (100 ns) to assess binding stability.
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across different studies?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from multiple studies (e.g., IC values) and apply statistical models (random-effects models) to account for variability. ’s long-term environmental study design (2005–2011) provides a template for systematic data collection .
- Experimental Replication: Use standardized assays (e.g., ELISA for enzyme inhibition) under controlled conditions. ’s quadripolar model emphasizes aligning theoretical, epistemological, and technical poles to reduce bias .
Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated using long-term experimental models?
Methodological Answer:
- Environmental Partitioning: Measure logP (estimated XlogP ≈ 3.0 from ) to predict bioavailability . Use OECD Test Guideline 307 for soil degradation studies.
- Toxicity Assays: Conduct acute/chronic toxicity tests on Daphnia magna (OECD 202/211) and algae (OECD 201). ’s INCHEMBIOL project outlines protocols for assessing biotic transformations .
Data Analysis & Theoretical Questions
Q. What strategies are effective in analyzing the electronic effects of the trifluoromethyl and pyridazinyl groups on this compound’s reactivity?
Methodological Answer:
- Hammett Analysis: Compare substituent constants (σ values) for the trifluoromethyl (σ = 0.43) and pyridazinyl groups. Use cyclic voltammetry () to measure redox potentials and correlate with electronic effects .
- Computational Studies: Perform NBO (Natural Bond Orbital) analysis to quantify charge distribution. ’s synthesis of trifluoromethyl-sulfonamides provides comparative reactivity data .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation (solvent: DCM/hexane). Use APEX2 or SHELXT for structure solution (as in ) .
- Validation: Compare experimental bond lengths/angles with CSD (Cambridge Structural Database) entries for analogous sulfonamides.
Experimental Design & Validation
Q. What factorial design principles should guide the optimization of this compound’s solubility for in vivo studies?
Methodological Answer:
- Solvent Screening: Test co-solvents (PEG-400, DMSO) and surfactants (Tween-80) using a 3 factorial design. ’s use of methylene chloride/benzene mixtures (1:1) suggests non-polar solvents for initial solubility tests .
- pH-Solubility Profile: Conduct shake-flask experiments across pH 1–7.4 (simulated gastric/intestinal fluids).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
